1-Ethynyl-1-(trimethylsilyl)cyclopropane
Description
Significance of Cyclopropane (B1198618) Scaffolds in Organic Synthesis
The cyclopropane ring, the smallest stable carbocycle, is a recurring motif in a wide array of natural products, pharmaceuticals, and versatile synthetic building blocks. nih.govmarquette.edu Its inherent ring strain, a consequence of the 60° bond angles deviating significantly from the ideal sp³ hybridization angle, imparts unique electronic properties and reactivity. scripps.edu The bonding in cyclopropane can be described by the Walsh model, which involves sp²-hybridized carbons and p-orbitals, giving the C-C bonds partial π-character. scripps.edu This feature allows the cyclopropyl (B3062369) group to act as a good donor in hyperconjugation, stabilizing adjacent carbocations. scripps.edu
The incorporation of cyclopropane scaffolds into molecules is a key strategy in drug discovery, often leading to improved therapeutic potency, enhanced metabolic stability, and increased cell permeability. nih.gov As a result, the development of new methods for the stereoselective synthesis of substituted cyclopropanes remains an active and important area of research in organic chemistry. marquette.edumarquette.edu Diverse strategies have been developed for their construction, including the Simmons-Smith reaction, carbene additions to alkenes, and various intramolecular cyclization reactions. marquette.edulibretexts.orgresearchgate.net
Role of Ethynyl (B1212043) and Trimethylsilyl (B98337) Moieties in Cyclopropane Derivatives
The functionalization of the cyclopropane ring with both an ethynyl (alkynyl) and a trimethylsilyl group at the same carbon atom, as seen in 1-Ethynyl-1-(trimethylsilyl)cyclopropane, creates a highly versatile synthetic intermediate.
The ethynyl group is a valuable functional handle for a multitude of transformations. Its terminal alkyne proton can be deprotonated to form a nucleophilic acetylide, which can then react with a wide range of electrophiles. Furthermore, the triple bond can participate in various cycloaddition reactions and transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, providing a powerful tool for carbon-carbon bond formation. acs.orgacademictree.org
The trimethylsilyl (TMS) group plays several crucial roles in organic synthesis. nih.gov It is frequently employed as a protecting group for terminal alkynes, preventing unwanted reactions of the acidic acetylenic proton. academictree.orgnih.gov The C-Si bond is stable under many reaction conditions but can be selectively cleaved when desired, typically using fluoride (B91410) sources or acid. academictree.org Beyond its protective role, the bulky TMS group can influence the stereochemical outcome of reactions at adjacent centers and can direct the regioselectivity of additions to the alkyne. nih.gov In some contexts, the silyl (B83357) group can also be converted into other functional groups, adding to its synthetic utility. nih.gov
Historical Context of Cyclopropane Rearrangements in Organic Chemistry
The strained nature of the cyclopropane ring makes it susceptible to a variety of rearrangement reactions, which have a rich history in organic chemistry. These transformations often involve the cleavage of one of the cyclopropane C-C bonds to relieve ring strain, leading to the formation of larger, more stable ring systems or acyclic compounds.
One of the most well-documented of these is the vinylcyclopropane (B126155) rearrangement , where a vinyl-substituted cyclopropane rearranges to a cyclopentene (B43876) upon heating. This reaction was first reported in the late 1950s and has since become a powerful tool in the synthesis of five-membered rings, including applications in the total synthesis of complex natural products. Mechanistically, these rearrangements can proceed through either a concerted, pericyclic pathway or a stepwise pathway involving a diradical intermediate, with the operative mechanism often depending on the specific substrate and reaction conditions.
Analogous rearrangements are known for cyclopropanes bearing other activating groups, such as carbonyls (leading to dihydrofurans) and imines (leading to pyrrolines), collectively known as Cloke-Wilson rearrangements. These historical precedents underscore the inherent reactivity of the cyclopropane ring, a feature that is central to the chemical behavior of derivatives like this compound.
Overview of Research Trajectories for this compound
Specific research focusing exclusively on this compound is not extensively detailed in broad literature surveys. However, its synthetic pathway and utility can be inferred from its role as a key intermediate in the preparation of other important compounds.
The primary research trajectory for this compound appears to be its synthesis via an intramolecular cyclization and its subsequent use as a direct precursor to cyclopropylacetylene. nih.gov The synthesis involves the treatment of an open-chain precursor, 5-chloro-1-trimethylsilyl-1-pentyne, with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). nih.gov This base facilitates a 3-exo-trig cyclization by deprotonation, leading to the formation of the cyclopropane ring.
Properties
CAS No. |
104463-26-5 |
|---|---|
Molecular Formula |
C8H14Si |
Molecular Weight |
138.28 g/mol |
IUPAC Name |
(1-ethynylcyclopropyl)-trimethylsilane |
InChI |
InChI=1S/C8H14Si/c1-5-8(6-7-8)9(2,3)4/h1H,6-7H2,2-4H3 |
InChI Key |
CGRGSXYKMHEPRV-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1(CC1)C#C |
Canonical SMILES |
C[Si](C)(C)C1(CC1)C#C |
Synonyms |
Silane, (1-ethynylcyclopropyl)trimethyl- (9CI) |
Origin of Product |
United States |
Reactivity and Transformational Pathways of 1 Ethynyl 1 Trimethylsilyl Cyclopropane
Ring-Opening Reactions
The inherent strain of the cyclopropane (B1198618) ring (approximately 27 kcal/mol) is a primary driver for the reactivity of 1-ethynyl-1-(trimethylsilyl)cyclopropane. Cleavage of the ring relieves this strain, providing a strong thermodynamic driving force for various transformations. The presence of the ethynyl (B1212043) and trimethylsilyl (B98337) substituents at the same carbon atom profoundly influences the regioselectivity and mechanism of these ring-opening processes.
Under acidic conditions, particularly with Lewis acids, cyclopropanes bearing electron-donating or activating groups are susceptible to ring-opening reactions. For cyclopropanes substituted with a ketone, nucleophilic ring-opening can be initiated, leading to a cascade of reactions that can form products like 5,6-dihydropyran-2-ones nih.gov. Similarly, TMSOTf (trimethylsilyl trifluoromethanesulfonate) can mediate the reaction of cyclopropyl (B3062369) ethanones with allenic esters to produce complex heterocyclic systems nih.gov.
While specific studies on the acid-catalyzed reactions of this compound are not extensively documented, established principles suggest a probable reaction pathway. Protonation or coordination of a Lewis acid to the ethynyl group would generate a highly unstable vinyl cation. More likely, the reaction would proceed via cleavage of a cyclopropyl C-C bond to form a tertiary carbocation. The trimethylsilyl group, known for its ability to stabilize a β-carbocation (the "β-silicon effect"), and the ethynyl group would both influence the stability and subsequent rearrangement of this cationic intermediate. This could lead to a variety of ring-expanded or rearranged acyclic products, depending on the reaction conditions and the nature of the acid catalyst used.
Transition metals provide powerful and selective methods for activating the strained C-C bonds of cyclopropanes, leading to a variety of synthetically useful transformations.
Palladium catalysts are well-known for promoting the ring-opening of activated cyclopropanes. nih.gov Donor-acceptor cyclopropanes, for instance, undergo facile heterolytic ring opening with palladium catalysts to form 1,3-dipolar intermediates that can participate in cycloadditions. nih.gov The ring opening of aminocyclopropanes and aryl cyclopropyl ketones has also been effectively catalyzed by palladium. researchgate.netrsc.org
In the context of this compound, the reaction is likely initiated by the oxidative addition of a Pd(0) species into one of the strained C-C bonds of the cyclopropane ring. This process would form a palladacyclobutane intermediate. The presence of the alkyne offers a site for further interaction or insertion, potentially leading to intramolecular hydrocyclopropanylation to form cyclopropane-fused γ-lactams in related systems. rsc.orgnih.gov The subsequent reaction pathway of the palladacyclobutane intermediate can vary, involving steps like β-hydride elimination or reductive elimination to yield a range of unsaturated products. The stereoselectivity of these processes is often high, as demonstrated in the ring-opening of aryl cyclopropyl ketones which exclusively yields (E)-isomers. rsc.org
Table 1: Examples of Palladium-Catalyzed Reactions of Cyclopropane Derivatives This table presents analogous reactions, as direct data for this compound is not available.
| Substrate Type | Catalyst System | Product Type | Reference |
|---|---|---|---|
| Vinylcyclopropane (B126155) | Pd(0) / Phosphine Ligand | Benzoxepins (via cascade) | nih.gov |
| Aryl Cyclopropyl Ketone | Pd(OAc)₂ / PCy₃ | (E)-1-Arylbut-2-en-1-one | rsc.org |
| Alkyne-tethered Cyclopropane | Pd(OAc)₂ / DPPF | Cyclopropane-fused γ-lactam | nih.gov |
| Aminocyclopropyl Ugi Adduct | Pd(dba)₂ / Xantphos | Quinolines (via cascade) | researchgate.net |
Cobalt complexes are also effective catalysts for transformations involving strained rings and alkynes. A closely related reaction is the rearrangement of 1-(1-alkynyl)cyclopropanols to 2-cyclopenten-1-ones, which proceeds through the formation of a hexacarbonyldicobalt complex with the alkyne. acs.org This complexation facilitates the insertion of a coordinatively unsaturated cobalt center into a neighboring C-C bond of the cyclopropane ring. This is followed by a rearrangement to a metallacyclohexanone intermediate, which then yields the final cyclopentenone product. acs.org
Given the structural similarity, this compound is expected to undergo an analogous transformation. The reaction would likely proceed via a cobalt-alkyne complex, leading to ring expansion and the formation of a silylated cyclopentenone derivative. DFT studies on related cobalt-catalyzed cycloadditions of alkyne-tethered cyclopropenes suggest that cobalt's ability to transition between singlet and triplet states can lead to lower energy barriers compared to other metals like rhodium. csic.es
Table 2: Cobalt-Mediated Rearrangement of 1-(1-Alkynyl)cyclopropanols to 2-Cyclopentenones Data is for 1-(1-alkynyl)cyclopropanol substrates, which are analogous to this compound.
| Alkyne Substituent (R) | Product | Yield | Reference |
|---|---|---|---|
| n-Hexyl | 3-n-Hexyl-2-cyclopenten-1-one | 83% | acs.org |
| Phenyl | 3-Phenyl-2-cyclopenten-1-one | 91% | acs.org |
| Trimethylsilyl (TMS) | 3-Trimethylsilyl-2-cyclopenten-1-one | 85% | acs.org |
| 2-Furyl | 3-(2-Furyl)-2-cyclopenten-1-one | 72% | acs.org |
Heating vinylcyclopropanes to high temperatures induces a nih.govnih.gov-sigmatropic rearrangement, leading to the formation of cyclopentenes. This reaction, known as the vinylcyclopropane-cyclopentene rearrangement, is a synthetically valuable method for constructing five-membered rings. wikipedia.org
The thermal vinylcyclopropane-cyclopentene rearrangement can proceed through either a concerted, orbital-symmetry-controlled pericyclic pathway or a stepwise mechanism involving a diradical intermediate. wikipedia.org The operative mechanism is highly dependent on the specific substrate. wikipedia.org The high activation energy, often around 50 kcal/mol, necessitates high reaction temperatures, typically above 400°C. wikipedia.org
For this compound, the ethynyl group serves as the "vinyl" component for this rearrangement. Upon heating, the molecule is expected to undergo a ring expansion to form a silylated cyclopentadiene (B3395910) derivative. Transition metals, such as Ni(0), have been shown to catalyze this type of rearrangement under much milder conditions, often at room temperature. nih.gov The metal-catalyzed pathway typically involves a different mechanism, proceeding through oxidative addition to form a metallacyclobutane, followed by rearrangement to a metallacyclohexene, and finally reductive elimination to yield the cyclopentene (B43876) product and regenerate the catalyst. nih.gov
Thermal Rearrangements and Ring Enlargements
C3→C5 Ring Expansion Mechanisms
The inherent ring strain of the cyclopropane ring in this compound makes it a candidate for ring expansion reactions, most notably the vinylcyclopropane-cyclopentene rearrangement. This transformation converts a vinyl-substituted cyclopropane into a five-membered cyclopentene ring. wikipedia.orgnih.gov The ethynyl group on the cyclopropane can be considered a masked vinyl group in this context.
The mechanism of the vinylcyclopropane rearrangement has been extensively studied and can proceed through two primary pathways: a concerted, pericyclic process controlled by orbital symmetry, or a non-concerted, stepwise mechanism involving a diradical intermediate. wikipedia.org The operative mechanism is highly dependent on the specific substrate and reaction conditions. A significant drawback of this rearrangement is the high thermal energy typically required, with reaction temperatures often in the range of 500-600 °C, which can limit its applicability with sensitive functional groups. wikipedia.org
While the vinylcyclopropane-cyclopentene rearrangement is a fundamental reaction for this class of compounds, specific studies detailing the C3→C5 ring expansion of this compound itself are not extensively documented in the surveyed literature. However, based on the foundational principles of vinylcyclopropane chemistry, this pathway represents a plausible, albeit high-energy, transformation for the title compound. wikipedia.orgbohrium.com An alternative, lower-energy pathway for some substituted cyclopropanes is an anionic ring expansion, such as that observed for β-ketocyclopropylcarboxylates, which can rearrange to cyclopentenols under basic conditions. nih.gov
Cycloaddition Reactions
The carbon-carbon triple bond in this compound is a key reactive site for various cycloaddition reactions, allowing for the construction of more complex cyclic systems.
[2+2] cycloadditions are reactions that form a four-membered ring from two components with two π-electrons each. For an alkyne like this compound, this would typically involve reaction with an alkene. According to the Woodward-Hoffmann rules, thermal [2+2] cycloadditions between two standard π-systems are symmetry-forbidden and thus energetically unfavorable. youtube.com Such reactions are generally photochemically allowed.
However, thermal [2+2] cycloadditions can be facilitated when one of the components is an activated species, such as a ketene (B1206846) or a keteniminium salt. wikipedia.orgwikipedia.org While these represent general strategies for forming cyclobutane (B1203170) or cyclobutenone rings, specific examples of this compound participating in [2+2] cycloaddition processes have not been prominently reported in the reviewed literature.
Donor-acceptor (DA) cyclopropanes are well-known three-carbon building blocks in cycloaddition reactions to form larger ring systems. acs.org Specifically, vinylcyclopropanes can participate in a variety of transition-metal-catalyzed cycloadditions, including [3+2], [5+2], and [4+3] annulations, to generate diverse polycyclic scaffolds. acs.orgnih.govnih.gov These reactions often proceed through the formation of metallacyclic intermediates that dictate the course of the transformation. While these methodologies are powerful, their application directly to this compound is not well-documented.
The Huisgen 1,3-dipolar cycloaddition is a powerful and highly reliable reaction for forming five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org The reaction involves a 1,3-dipole (such as an azide (B81097), nitrile oxide, or nitrone) and a dipolarophile, which in this case would be the alkyne of this compound. organic-chemistry.orgnih.gov This concerted, pericyclic [4π+2π] cycloaddition is thermally allowed and proceeds with high stereospecificity. organic-chemistry.orgbohrium.com
The most prominent example of this reaction class is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." In this reaction, the terminal alkyne of this compound would react with an organic azide to regioselectively produce a 1,4-disubstituted 1,2,3-triazole. The trimethylsilyl group can be removed prior to or during the reaction to generate the necessary terminal alkyne.
| Dipole | Dipolarophile | Catalyst/Conditions | Product | Ref |
| Benzyl (B1604629) Azide | Phenylacetylene | CuI, Base | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | organic-chemistry.org |
| Phenyl Azide | 1-Octyne | CuSO₄, Sodium Ascorbate (B8700270) | 1-Phenyl-4-hexyl-1H-1,2,3-triazole | wikipedia.org |
| Methyl Azide | Ethynyltrimethylsilane | CuI, TBAF, H₂O | 1-Methyl-4-(trimethylsilyl)-1H-1,2,3-triazole | organic-chemistry.org |
This table presents representative examples of 1,3-dipolar cycloadditions with various alkynes to illustrate the general transformation.
Organometallic Transformations
The presence of the terminal alkyne functionality allows this compound to participate in a variety of organometallic reactions, particularly those mediated by copper.
Copper acetylides are key intermediates in several important C-C bond-forming reactions. The most notable of these is the Sonogashira coupling, a cross-coupling reaction that forms a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex, with copper(I) serving as a crucial co-catalyst. wikipedia.orgyoutube.com
The role of the copper(I) salt (e.g., CuI) is to react with the terminal alkyne in the presence of a base (like an amine) to form a copper acetylide intermediate in situ. youtube.com This species then undergoes transmetalation with the palladium(II)-halide complex, which is formed via oxidative addition of the palladium(0) catalyst to the aryl/vinyl halide. The final step is reductive elimination from the palladium center, which yields the coupled product and regenerates the palladium(0) catalyst.
In the case of this compound, the trimethylsilyl (TMS) group acts as a protecting group for the terminal alkyne. This group can be readily removed under mild conditions, often using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or a base like potassium carbonate in methanol, to generate the terminal alkyne required for the coupling. washington.eduscispace.com In some protocols, the desilylation and coupling can be performed in a one-pot sequence. washington.edu
| Alkyne | Halide Partner | Catalyst System | Product | Ref |
| Phenylacetylene | Iodobenzene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Diphenylacetylene | wikipedia.org |
| 1-Heptyne | Bromobenzene | Pd(OAc)₂, P(t-Bu)₃, CuI, Cs₂CO₃ | 1-Phenyl-1-heptyne | organic-chemistry.org |
| Trimethylsilylacetylene | 4-Iodotoluene | Pd(PPh₃)₄, CuI, BuNH₂ | 1-((4-Methylphenyl)ethynyl)trimethylsilane | wikipedia.org |
| 1-Ethynyladamantane | 2-Iodopropane | PdCl₂(dppf), CuI, Et₃N | 1-(Prop-1-en-2-yl)ethynyladamantane | wikipedia.org |
This table illustrates typical conditions and substrates for the Sonogashira cross-coupling reaction.
Based on a thorough review of available scientific literature, it appears there are no specific published studies on the reactivity and transformational pathways of This compound corresponding to the detailed outline provided. The requested reactions, including specific gold-catalyzed cyclopropanations and cycloisomerizations, palladium-catalyzed cross-couplings, and radical C-H functionalizations, have not been documented for this particular compound in the accessible domain.
Research in these areas has been conducted on structurally similar compounds, such as other substituted alkynyl cyclopropanes, propargyl esters, or cyclopropenyl esters. For instance, gold-catalyzed reactions often involve 1-(1-alkynyl)cyclopropyl ketones or propargyl esters to generate reactive intermediates for cycloadditions. Similarly, palladium-catalyzed cross-coupling reactions of cyclopropane derivatives have been explored, but typically with different activating or leaving groups.
However, without specific data on this compound, providing a scientifically accurate and informative article that strictly adheres to the requested outline is not possible. Generating content would require extrapolation from other systems, which would violate the core instruction to focus solely on the specified compound.
Therefore, the requested article cannot be generated at this time due to the absence of the necessary primary research findings.
Gold(I)-Catalyzed Reactions
Reactions of Donor-Acceptor Cyclopropanes (DACs)
Donor-acceptor cyclopropanes (DACs) are highly versatile three-carbon synthons in organic chemistry. rsc.org Their reactivity stems from a combination of high ring strain, estimated at 115 kJ/mol, and electronic polarization caused by vicinally positioned electron-donating (donor) and electron-withdrawing (acceptor) groups. rsc.org This inherent "push-pull" characteristic facilitates ring-opening under mild conditions, often initiated by a Lewis acid which further polarizes the C-C bond by coordinating to the acceptor groups. rsc.orgnih.gov Consequently, DACs can function as masked 1,3-zwitterionic intermediates, enabling them to participate in a wide array of transformations, including cycloadditions, rearrangements, and ring-opening reactions, to form more complex molecular architectures. rsc.orgnih.gov
Formal Insertion Reactions with Selenoketenes
A significant transformation involving donor-acceptor cyclopropanes is their reaction with selenoketenes, which are highly reactive and unstable species. researchgate.net Research has demonstrated a practical and efficient method for the formal insertion of selenoketenes into the strained three-membered ring of DACs. rsc.orgbohrium.com This reaction does not use selenoketenes directly but instead employs lithium alkynylselenolates as stable and accessible selenoketene (B14606426) surrogates. rsc.orgrsc.org These selenolates are considered mesomeric forms of deprotonated selenoketenes. rsc.org
The reaction involves treating a donor-acceptor cyclopropane with a lithium alkynylselenolate in the presence of an indium(III) triflate (In(OTf)₃) catalyst. bohrium.com The process results in the formation of highly functionalized tetrahydroselenophenes with an exocyclic double bond, achieving high yields of up to 95%. rsc.orgbohrium.com The lithium alkynylselenolates are conveniently generated in situ from the corresponding terminal alkynes by reaction with n-butyllithium and elemental selenium. rsc.org
Optimization studies identified In(OTf)₃ as the most effective Lewis acid for this transformation. researchgate.net The optimized reaction conditions typically involve using 80 mol% of In(OTf)₃ in tetrahydrofuran (B95107) (THF) as the solvent, with the reaction proceeding at 40 °C for 18 hours under an inert argon atmosphere. rsc.orgrsc.org
The scope of the reaction is broad, accommodating a variety of substituents on both the donor-acceptor cyclopropane and the alkynylselenolate precursor. For instance, the reaction of various aryl-substituted DACs with lithium 2-(trimethylsilyl)ethynyl-1-selenolate proceeded smoothly to deliver the desired tetrahydroselenophene products in good to excellent yields. rsc.org
Table 1: Reaction of Various Donor-Acceptor Cyclopropanes with Lithium 2-(trimethylsilyl)ethynyl-1-selenolate rsc.org
| Cyclopropane (Donor Group) | Product | Yield (%) |
|---|---|---|
| Phenyl (1a) | 3a | 85 |
| 4-Bromophenyl | 3b | 95 |
| 4-Chlorophenyl | 3c | 91 |
| 4-Fluorophenyl | 3d | 88 |
| 4-Methoxyphenyl | 3e | 48 |
| Biphenyl | 3f | 76 |
| Naphthyl | 3n | 77 |
| Thienyl | 3o | 45 |
Similarly, the generality of the method was demonstrated by reacting a model cyclopropane (diethyl 2-phenylcyclopropane-1,1-dicarboxylate, 1a ) with a range of different selenolates generated from various terminal alkynes. rsc.org
Table 2: Reaction of Cyclopropane 1a with Various Alkynylselenolates rsc.org
| Alkyne Precursor | Product | Yield (%) |
|---|---|---|
| Phenylacetylene | 4a | 81 |
| 4-Methoxyphenylacetylene | 4b | 79 |
| 4-Fluorophenylacetylene | 4c | 72 |
| 3,5-Bis(trifluoromethyl)phenylacetylene | 4d | 51 |
| Cyclohexylacetylene | 4e | 78 |
A plausible reaction mechanism has been proposed, initiated by the activation of the donor-acceptor cyclopropane by In(OTf)₃, which coordinates to the acceptor ester groups. rsc.orgrsc.org This coordination weakens the distal C-C bond of the cyclopropane ring. rsc.orgrsc.org The nucleophilic lithium alkynylselenolate then attacks, leading to an Sₙ2-like ring-opening of the strained three-membered ring to form an open-chain intermediate. rsc.orgrsc.org This is followed by a 5-exo-dig cyclization, where the enolate attacks the electrophilic carbon adjacent to the selenium atom, to furnish the final tetrahydroselenophene product. rsc.org The high degree of stereospecificity observed when using an enantioenriched cyclopropane supports this Sₙ2-type pathway and argues against a mechanism involving a discrete carbocation intermediate (Sₙ1 pathway). rsc.org
Mechanistic Investigations of 1 Ethynyl 1 Trimethylsilyl Cyclopropane Reactivity
Elucidation of Reaction Mechanisms in Ring Expansions and Rearrangements
The vinylcyclopropane (B126155) rearrangement, a thermally induced ring expansion to a cyclopentene (B43876), is a cornerstone of organic synthesis. wikipedia.org In the context of 1-ethynyl-1-(trimethylsilyl)cyclopropane and its derivatives, the mechanism of this and related rearrangements has been a topic of considerable debate and study.
Biradical versus Concerted Pathways in Vinylcyclopropane Rearrangements
The vinylcyclopropane rearrangement can mechanistically be viewed as proceeding through either a two-step, diradical-mediated process or a concerted, pericyclic pathway governed by orbital symmetry. wikipedia.org The operative mechanism is highly dependent on the specific substrate. wikipedia.org
Initial investigations into the vinylcyclopropane rearrangement in the 1960s revealed an activation energy of approximately 50 kcal/mol, with kinetic data suggesting a concerted mechanism where the rate-limiting step is the cleavage of a carbon-carbon bond in the cyclopropane (B1198618) ring. wikipedia.org However, the possibility of a diradical intermediate, formed through homolytic cleavage of the strained C1-C2 bond of the cyclopropane, was also recognized. wikipedia.org
Computational and experimental studies have provided evidence for both pathways. The stereochemical distribution of the products often points towards a stepwise, diradical mechanism, while kinetic data and secondary kinetic isotope effects at the vinyl terminus are more consistent with a concerted process. wikipedia.org Direct dynamics trajectory studies have been employed to probe the intramolecular and unimolecular dynamics within the biradical region of the potential energy surface. These studies have shown that the branching ratio of diastereomeric products and the timing of their formation are influenced by the specific transition state and its vibrational energy. bohrium.com After a short initial period, a significant degree of stereorandomness is observed in the product distribution, which supports the intermediacy of a biradical species. bohrium.comresearchgate.net
Understanding Catalytic Cycles in Metal-Mediated Transformations
The reactivity of this compound is significantly influenced by the presence of transition metal catalysts, which can open up new reaction pathways and control selectivity. Gold(I) and Palladium(0) complexes have proven particularly effective in mediating transformations of this versatile building block.
Gold(I)-Catalyzed Processes
Homogeneous gold catalysts are powerful carbophilic Lewis acids that can activate the π-systems of alkynes, allenes, and alkenes. researchgate.net In the case of this compound and related structures, gold(I) catalysts facilitate a variety of transformations, including cycloisomerizations and cycloadditions. beilstein-journals.orgmdpi.com
A general mechanistic paradigm for gold(I)-catalyzed reactions of enynes involves the coordination of the gold catalyst to the alkyne, rendering it susceptible to nucleophilic attack. In intramolecular processes, a tethered alkene can act as the nucleophile. For instance, gold(I)-catalyzed cyclization of 1,6-enynes can lead to the formation of bicyclic compounds. mdpi.com The reaction of 1-(1-alkynyl)cyclopropyl ketones with gold catalysts can lead to the formation of polycyclic furans. beilstein-journals.org
In some instances, the reaction proceeds through a tandem sequence. For example, gold(I) can catalyze a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement of a propargyl ester to an allenyl ester intermediate, which then undergoes a subsequent gold-catalyzed cyclization. researchgate.net The nature of the substituent on the alkyne can influence the reaction pathway. For example, in the gold(I)-catalyzed cycloisomerization of tryptamine-derived ynamides, the size of the alkyl group on the nitrogen atom determines whether a 5-exo-dig or 6-endo-dig cyclization occurs. mdpi.com
A proposed catalytic cycle for the gold(I)-catalyzed rearrangement of 1-alkynyl cyclopropanols involves the initial activation of the alkyne by the gold(I) complex. This is followed by a ring-expansion process to form an alkylidene cycloalkanone, with the gold(I) catalyst being regenerated in the final step. nih.gov
| Catalyst System | Substrate Type | Product Type | Key Mechanistic Feature |
| (Ph3P)AuCl / AgSbF6 | 1-Alkynyl cyclopropanols | Alkylidene cyclopentanones | Gold(I)-catalyzed ring expansion. nih.gov |
| [(JohnPhos)Au(NCMe)]SbF6 | Tryptamine-derived ynamides | Fused indole (B1671886) N-heterocycles | Regioselectivity controlled by substituent size. mdpi.com |
| Gold(I) catalyst | 1,6-Enynes | Bicyclic compounds | Cyclization via nucleophilic attack of the alkene onto the gold-activated alkyne. mdpi.com |
| Gold(I) catalyst | 1-(1-Alkynyl)cyclopropyl ketones | Polycyclic furans | Tandem cyclization process. beilstein-journals.org |
Palladium(0)-Catalyzed Reactions
Palladium(0) complexes are also effective catalysts for the transformation of cyclopropane-containing molecules. A plausible catalytic cycle for the palladium-catalyzed intramolecular hydrocyclopropanylation of alkynes begins with the oxidative ligation of the alkyne to the Pd(0) center, forming a Pd(II) complex. nih.gov This is followed by an intramolecular ligand exchange involving a C-H bond of the cyclopropyl (B3062369) group and subsequent hydrogen transfer to generate a cyclopalladium intermediate. nih.gov Finally, reductive elimination from this intermediate furnishes the product and regenerates the Pd(0) catalyst for the next cycle. nih.gov
Stereochemical Course of Reactions
The stereochemical outcome of reactions involving this compound is a critical aspect of its synthetic utility. The ability to control and transfer stereochemical information is paramount for the synthesis of complex, enantiomerically pure molecules.
Diastereoselectivity and Regioselectivity Transfer
The vinylcyclopropane rearrangement is known for its ability to transfer the stereochemistry of the starting material to the product. wikipedia.org In many cases, the rearrangement proceeds with a high degree of stereospecificity. This stereochemical control is a key feature that has been exploited in the total synthesis of several natural products. wikipedia.org
In gold(I)-catalyzed reactions, high stereoselectivities are often observed. For instance, the gold(I)-catalyzed isomerization of enynyl acetates can produce bicyclo[3.1.0]hexenes with excellent stereoselectivity. beilstein-journals.org Similarly, the gold(I)-catalyzed rearrangement of 1-alkynyl cyclopropanols to alkylidene cycloalkanones proceeds stereospecifically with respect to substituents on the cyclopropane ring, providing a method for the stereoselective synthesis of highly substituted cyclopentanones. nih.gov
Rhodium(I) complexes have been shown to catalyze the regioselective ring-expanding rearrangement of allenylcyclopropanes to 3-methylenecyclopentenes. This transformation involves a highly regioselective cleavage of a C-C bond in the cyclopropane ring. nih.gov Furthermore, rhodium-catalyzed enantioconvergent rearrangements of racemic vinylcyclopropanes have been developed, yielding chiral cyclopentenes with excellent enantioselectivity. chemrxiv.org
The reactivity and regioselectivity of donor-acceptor cyclopropanes are typically governed by the polarization of the central C-C bond. However, the use of vitamin B12 catalysis can reverse this standard regioselectivity by enabling a radical-based transformation, thus complementing traditional approaches. rsc.org
| Reaction Type | Catalyst/Conditions | Key Stereochemical Outcome |
| Vinylcyclopropane Rearrangement | Thermal | High stereospecificity, transfer of stereochemistry from starting material to product. wikipedia.org |
| Isomerization of Enynyl Acetates | Gold(I) | Excellent stereoselectivity in the formation of bicyclo[3.1.0]hexenes. beilstein-journals.org |
| Rearrangement of 1-Alkynyl Cyclopropanols | Gold(I) | Stereospecific with respect to ring substituents, leading to stereoselective synthesis of cyclopentanones. nih.gov |
| Ring Expansion of Allenylcyclopropanes | Rhodium(I) | Highly regioselective C-C bond cleavage. nih.gov |
| Rearrangement of Racemic Vinylcyclopropanes | Rhodium(I) | Enantioconvergent, producing chiral cyclopentenes with high enantioselectivity. chemrxiv.org |
| Reactions of Donor-Acceptor Cyclopropanes | Vitamin B12 | Reversal of standard regioselectivity through a radical pathway. rsc.org |
Influence of Substituents on Selectivity
The reactivity and selectivity of this compound are profoundly influenced by the nature of substituents, both on the reacting partner and potentially on the cyclopropane ring itself. The trimethylsilyl (B98337) (TMS) group attached to the ethynyl (B1212043) moiety plays a dominant role in directing the stereochemical and regiochemical outcome of reactions, primarily due to its steric bulk and electronic effects.
In 1,3-dipolar cycloaddition reactions, such as the Huisgen cycloaddition with azides, the TMS group is a critical director of regioselectivity. Research on related 1-(trimethylsilyl)acetylenes has demonstrated that both steric and electronic factors guide the formation of specific regioisomers. For instance, the reaction of TMS-acetylenes with organoazides often leads preferentially to the formation of 1,5-disubstituted 1,2,3-triazoles. researchgate.netnih.gov This outcome is attributed to the steric hindrance of the TMS group, which disfavors the formation of the 1,4-isomer, and its electronic nature, which affects the electrophilicity of the alkyne carbons. researchgate.net
The electronic properties of substituents on the reacting partner also exert significant control. In cycloadditions with substituted aryl azides, electron-withdrawing groups on the azide (B81097) can accelerate the reaction, while the electronic nature of the substituent can fine-tune the regioselectivity, although the directing effect of the TMS group often remains dominant. nih.gov Similarly, in Lewis acid-promoted reactions, substituents on the cyclopropane ring would be expected to dictate the pathway. Donor-acceptor cyclopropanes, for example, readily undergo ring-opening in the presence of a Lewis acid. nih.gov If this compound were further functionalized with an acceptor group, this pathway would become highly accessible.
The table below illustrates the expected influence of substituents on the regioselectivity of the Huisgen 1,3-dipolar cycloaddition between this compound and various substituted azides, based on established principles for silylalkynes.
| Azide Reactant (R-N₃) | Substituent (R) | Electronic Effect of R | Expected Major Regioisomer | Expected Regioisomeric Ratio (1,5- vs 1,4-) |
|---|---|---|---|---|
| Benzyl (B1604629) Azide | Benzyl | Neutral | 1-Benzyl-5-(1-(trimethylsilyl)cyclopropyl)-1H-1,2,3-triazole | >95:5 |
| 4-Methoxybenzyl Azide | 4-Methoxybenzyl | Electron-Donating | 1-(4-Methoxybenzyl)-5-(1-(trimethylsilyl)cyclopropyl)-1H-1,2,3-triazole | >95:5 |
| 4-Nitrobenzyl Azide | 4-Nitrobenzyl | Electron-Withdrawing | 1-(4-Nitrobenzyl)-5-(1-(trimethylsilyl)cyclopropyl)-1H-1,2,3-triazole | >98:2 |
| Phenyl Azide | Phenyl | Neutral | 1-Phenyl-5-(1-(trimethylsilyl)cyclopropyl)-1H-1,2,3-triazole | >95:5 |
Elucidation of Intermediates in Reactive Pathways
The elucidation of transient intermediates is fundamental to understanding the reaction mechanisms of this compound. Depending on the reaction type, several distinct intermediates can be proposed or identified.
In Lewis acid-catalyzed reactions, particularly those involving ring-opening, the formation of a zwitterionic intermediate is a well-established mechanistic feature for activated cyclopropanes. nih.govnih.gov For a donor-acceptor substituted cyclopropane, the Lewis acid coordinates to the acceptor group, weakening the adjacent cyclopropane C-C bond and facilitating its cleavage to form a stabilized 1,3-zwitterion. nih.gov In the case of this compound, if reacted with an electrophile in the presence of a Lewis acid, a similar ring-opened cationic intermediate stabilized by the TMS group and the cyclopropyl ring could be generated.
In transition metal-catalyzed processes, such as cross-coupling or cycloaddition reactions, organometallic complexes are key intermediates. For example, in a palladium-catalyzed Sonogashira coupling, the mechanism involves oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide (derived from the silylalkyne) and subsequent reductive elimination. The key intermediates are thus Pd(0), Pd(II)-aryl, and Pd(II)-aryl-alkynyl complexes. Computational studies using Density Functional Theory (DFT) are frequently employed to model the structures and energies of these transient species and the transition states that connect them, providing insights into reaction feasibility and selectivity. mdpi.comresearchgate.net
Trapping experiments and spectroscopic analysis under reaction conditions can provide experimental evidence for these intermediates. While direct observation is often challenging due to their short lifetimes, the nature of the final products can strongly imply the structure of the preceding intermediate.
The following table summarizes potential intermediates in the reactive pathways of this compound.
| Reaction Type | Proposed Intermediate | Key Features | Method of Elucidation |
|---|---|---|---|
| Lewis Acid-Catalyzed Ring-Opening | 1,3-Zwitterion | Cationic center stabilized by the cyclopropyl group, anionic center on the Lewis acid complex. | Mechanistic studies on analogous donor-acceptor cyclopropanes, trapping experiments. nih.gov |
| Palladium-Catalyzed Cross-Coupling | Organopalladium(II) Complex | A square planar Pd(II) center with phosphine, halide, and organic ligands. | Kinetic studies, computational modeling (DFT). nih.gov |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) Acetylide | A covalent bond between the terminal alkyne carbon and a copper(I) center. | Mechanistic studies on the Huisgen cycloaddition. nih.gov |
| [3+2] Cycloaddition (thermal) | Concerted or Stepwise Transition State | Simultaneous or sequential bond formation between the alkyne and the 1,3-dipole. | Computational modeling (DFT), kinetic isotope effect studies. mdpi.com |
Solvent and Additive Effects on Reaction Mechanisms
The choice of solvent and the use of specific additives are critical variables that can dramatically alter the rate, yield, and selectivity of reactions involving this compound. These factors influence the stability of reactants, intermediates, and transition states, thereby directing the reaction toward a desired pathway.
Solvent polarity plays a crucial role, especially in transition metal-catalyzed reactions. In palladium-catalyzed cross-couplings, for instance, the solvent can affect the nature of the active catalytic species. nih.gov Studies have shown that polar solvents can favor reaction pathways involving anionic palladium complexes, leading to different selectivity compared to reactions in nonpolar solvents where neutral catalyst species may dominate. nih.gov For example, a Suzuki coupling might show preference for reacting at one functional group over another based entirely on the polarity of the solvent medium. nih.gov
Additives are often essential for initiating or controlling a reaction. Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃, TiCl₄) are powerful additives for promoting the ring-opening of cyclopropanes. nih.govnih.gov They function by activating a substituent on the ring, which triggers the cleavage of the strained C-C bond. The choice of Lewis acid can influence the efficiency and selectivity of the transformation. rsc.org In copper-catalyzed azide-alkyne cycloadditions (a "click" reaction), a copper(I) source is a requisite additive to form the key copper acetylide intermediate, and a reducing agent like sodium ascorbate (B8700270) is often added to maintain the copper in its active +1 oxidation state. nih.gov The use of specific ligands as additives in palladium catalysis is also fundamental for stabilizing the catalyst and modulating its reactivity and selectivity. whiterose.ac.uk
More exotic additives, such as molecular cages, have been shown to influence reactivity by confining the reactants. This confinement can lead to significant rate acceleration and even a complete switch in regioselectivity for cycloaddition reactions compared to the reaction in bulk solution. nih.gov
The table below details the expected effects of various solvents and additives on common reactions of this compound.
| Reaction Type | Solvent/Additive | Effect on Mechanism | Anticipated Outcome |
|---|---|---|---|
| Pd-Catalyzed Sonogashira Coupling | Polar Aprotic (e.g., DMF, THF) | Stabilizes charged intermediates and anionic catalytic species. nih.govwhiterose.ac.uk | Increased reaction rate and potentially altered selectivity. |
| Pd-Catalyzed Sonogashira Coupling | Nonpolar (e.g., Toluene, Hexane) | Favors neutral catalytic pathways. nih.gov | May lead to different product ratios or lower yields compared to polar solvents. |
| Ring-Opening Reaction | Lewis Acid (e.g., Sc(OTf)₃) | Activates the cyclopropane ring towards nucleophilic attack by coordinating to a substituent. nih.gov | Facilitates regioselective C-C bond cleavage. |
| Huisgen Cycloaddition (CuAAC) | CuSO₄ / Sodium Ascorbate | Generates and maintains the active Cu(I) catalyst in situ. nih.gov | Catalyzes the formation of the 1,4-disubstituted triazole (if the TMS group is first removed) or the 1,5-isomer (if the reaction is thermal). |
| Huisgen Cycloaddition (Thermal) | High-Boiling Solvent (e.g., Toluene, Xylene) | Provides the necessary thermal energy to overcome the activation barrier. | Leads to the sterically controlled 1,5-disubstituted triazole. researchgate.net |
Applications in Advanced Organic Synthesis and Materials Chemistry
Building Blocks for Complex Carbocyclic Architectures
The strained nature of the cyclopropane (B1198618) ring and the reactivity of the ethynyl (B1212043) group make 1-Ethynyl-1-(trimethylsilyl)cyclopropane a potent tool for the synthesis of intricate cyclic molecules.
Annulation Sequences for Cyclopentenes and Cyclobutanes
This compound and its derivatives are effective reagents in annulation reactions to form five- and four-membered rings. Cyclopropylacetylenes, in general, are utilized as cyclopentane (B165970) annulation reagents and are particularly useful in constructing terpenoid frameworks. researchgate.net Tandem reaction sequences involving this building block can lead to the formation of complex cyclopentene (B43876) derivatives. researchgate.net
Synthesis of Spirocyclic Systems
The cyclopropane ring of this compound is a key feature that enables the synthesis of spirocyclic systems. These are compounds where two rings are connected at a single shared carbon atom. For instance, the reaction of benzyl (B1604629) 2-bromocyclopropylideneacetate with a 4-mercaptoazetidin-2-one results in the formation of spirocyclopropane-annulated bisnorpenicillanates. researchgate.net
Precursors for Substituted Unsaturated Systems
The combination of the cyclopropane and ethynyl moieties allows for selective transformations into a variety of unsaturated compounds, expanding the synthetic utility of this compound.
Formation of Vinylidenecyclopropanes
Generation of Cyclopentanone Enol Ethers
Silyl (B83357) enol ethers are crucial intermediates in organic synthesis, often generated from carbonyl compounds. wikipedia.org The reaction of a cyclopentanone-derived silyl enol ether with an isatin-derived ketimine can proceed via different pathways. researchgate.net While not a direct product from this compound, the chemistry of silyl enol ethers is relevant to the broader context of silicon-containing reagents in synthesis. wikipedia.org For example, 1-ethoxy-1-(trimethylsilyloxy)cyclopropane can be synthesized and subsequently converted to cyclopropanone (B1606653) ethyl hemiacetal. orgsyn.org
Synthesis of Alpha, Beta-Unsaturated Acylsilanes
Alpha, beta-unsaturated acylsilanes are valuable synthetic intermediates. researchgate.net These compounds can be prepared through various methods, and their reactivity is well-explored. researchgate.netnih.gov For instance, they serve as excellent substrates in Morita–Baylis–Hillman reactions. researchgate.net While a direct, one-step synthesis from this compound is not explicitly described, the structural components suggest its potential as a precursor in multi-step synthetic routes toward such molecules. The chemistry of α,β-unsaturated selenyl esters can lead to the formation of cyclic ketones, which highlights related transformations. rsc.org
Role in Natural Product Synthesis
The cyclopropane ring is a structural motif present in a wide array of natural products, including terpenes, fatty acid metabolites, and unusual amino acids, often being essential for their biological activities. rsc.orgmarquette.edursc.org The development of methods to introduce this three-membered ring stereoselectively is a significant focus in synthetic chemistry. marquette.eduresearchgate.netgoogle.com
Stereoselective Introduction of Cyclopropane Moieties
While direct applications of this compound in natural product synthesis are not extensively documented, the principles for its use are well-established through analogous systems. The stereoselective synthesis of substituted cyclopropanes is crucial for building complex molecules with specific three-dimensional arrangements. researchgate.netgoogle.commdpi.com Methodologies such as the Simmons-Smith cyclopropanation and transition metal-catalyzed carbene insertions into olefins are foundational for creating these structures with high diastereoselectivity. marquette.edunih.gov
For instance, palladium-catalyzed cyclopropanation of 1,1-diborylalkenes with (trimethylsilyl)diazomethane demonstrates exquisite control over relative stereochemistry, yielding anti-configured B,B,Si-cyclopropanes exclusively. This highlights how metal catalysis can precisely control the geometry of polysubstituted cyclopropanes bearing silyl groups. Such strategies provide a clear blueprint for how a molecule like this compound could be incorporated stereoselectively into a growing molecular framework. marquette.edu The rigidity of the cyclopropane ring makes it an appealing structural unit for preparing molecules with a defined orientation of its pendant functional groups, a critical feature in bioactive natural products. rsc.org
Fragment Synthesis for Complex Molecules
In complex molecule synthesis, small, functionalized building blocks are often assembled in a convergent manner. This compound is an ideal candidate for such a fragment-based approach. nih.gov The cyclopropane itself is a stable yet reactive core, while the ethynyl and trimethylsilyl (B98337) groups offer orthogonal handles for further elaboration.
The trimethylsilyl group can act as a protecting group for the terminal alkyne, which can be unveiled in a later step for further reactions. wikipedia.org Alternatively, the silyl group can be retained to influence the steric environment of the molecule. The alkyne is a particularly versatile functional group, ready to participate in a variety of powerful C-C bond-forming reactions, such as the Sonogashira coupling, to connect with other complex fragments. wikipedia.orglibretexts.org This strategy allows for the modular assembly of natural product skeletons. A divergent approach using a bifunctional cyclopropane precursor has been shown to be effective for creating diverse collections of lead-like compounds and fragments for drug discovery. nih.gov
Functionalization for Late-Stage Synthesis
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that involves modifying a complex molecule, such as a drug candidate, in the final steps of its synthesis. wikipedia.orgrsc.orgacs.orgresearchgate.net This approach allows for the rapid generation of analogues to explore structure-activity relationships (SAR) without resorting to lengthy de novo synthesis for each new derivative. rsc.orgprinceton.edu this compound contains two key functional groups amenable to LSF.
The ethynyl group is a premier functional handle for LSF. Its utility is exemplified by its participation in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is known for its high efficiency, selectivity, and biocompatibility. researchgate.netwikipedia.org This reaction allows for the covalent linking of the cyclopropane-containing fragment to another molecule bearing an azide (B81097) group under mild conditions.
Another critical reaction for LSF is the Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org The trimethylsilyl group on this compound can be selectively removed (desilylation) under mild conditions to reveal the terminal alkyne, which can then be coupled with a variety of complex halides. This two-step sequence is a robust method for introducing the ethynylcyclopropane moiety into advanced intermediates. wikipedia.orgrsc.orgacs.org
Table 1: Key Late-Stage Functionalization Reactions for Ethynyl Groups
| Reaction Name | Reactants | Catalysts | Key Features | Citations |
|---|---|---|---|---|
| CuAAC (Click Chemistry) | Terminal Alkyne, Azide | Copper(I) source | High yield, high selectivity, mild conditions, biocompatible. | researchgate.netwikipedia.org |
| Sonogashira Coupling | Terminal Alkyne, Aryl/Vinyl Halide | Palladium complex, Copper(I) salt | Forms C(sp)-C(sp²) bonds, mild conditions, broad substrate scope. | wikipedia.orglibretexts.orgorganic-chemistry.org |
Development of Novel Synthetic Methodologies
The unique electronic and steric properties of this compound make it a valuable substrate for developing new synthetic reactions and strategies.
Integration in Electro-Organic Synthesis
Electro-organic synthesis has gained significant attention as a sustainable and powerful tool in modern chemistry, using electricity to drive redox reactions and often avoiding harsh chemical reagents. thieme-connect.dersc.orgyoutube.com The functional groups within this compound are amenable to electrochemical manipulation. Alkynes, for instance, can undergo a variety of electrochemical transformations, including annulations and cyclizations. thieme-connect.dersc.orgnih.gov
While specific electrochemical studies on this compound are not prominent, related precedents suggest high potential. For example, electrochemical methods have been used for the dehalogenation of 1,3-dichloro compounds to form cyclopropanes. rsc.org Furthermore, the electrochemical functionalization of alkynes is an established field, with methods for synthesizing complex heterocyclic structures like 3-sulfonylindoles from o-alkynylanilines. thieme-connect.dersc.org It is conceivable that the ethynyl group of the title compound could be activated at an electrode to participate in radical or ionic cyclization cascades, offering a green pathway to complex polycyclic systems. The development of photo- and electrochemical strategies for synthesizing three-membered rings is an active area of research, focusing on the generation of radical or carbene intermediates under mild conditions. rsc.org
Donor-Acceptor Cyclopropane Chemistry
Donor-acceptor cyclopropanes (DACs) are highly versatile three-carbon building blocks in organic synthesis. acs.org The presence of an electron-donating group and an electron-accepting group on adjacent carbons of the cyclopropane ring polarizes the distal C-C bond, making it susceptible to ring-opening reactions and formal [3+n]-cycloadditions. researchgate.netsci-hub.seresearchgate.net
In this compound, the ethynyl group can function as the electron-accepting moiety. When paired with a suitable donor group on the ring, it would activate the cyclopropane for a range of transformations. The reactivity of DACs is often initiated by a Lewis acid, which coordinates to the acceptor group and facilitates the formation of a 1,3-zwitterionic intermediate. This intermediate can then be trapped by various nucleophiles or dipolarophiles. researchgate.net For example, DACs readily undergo [3+2] cycloaddition reactions with components like nitrones or indoles to construct five-membered heterocyclic rings. sci-hub.senih.gov The study of such cycloadditions with various partners is a rich field for developing new synthetic methodologies. researchgate.netsci-hub.seuchicago.edu
Table 2: Comparison of Cycloaddition Reactions
| Cycloaddition Type | Reactants | Product | Mechanistic Feature | Citations |
|---|---|---|---|---|
| [3+2] Cycloaddition | Donor-Acceptor Cyclopropane, Nitrone | Isoxazolidine | Formation of a five-membered heterocycle via a zwitterionic intermediate. | nih.gov |
| [3+2] Cycloaddition | Donor-Acceptor Cyclopropane, Indole (B1671886) | Pyrroloindoline | Lewis-acid catalyzed formation of a tetracyclic system. | sci-hub.se |
Q & A
Q. What are the established synthetic routes for 1-Ethynyl-1-(trimethylsilyl)cyclopropane, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via cyclopropanation of trimethylsilylacetylene derivatives. A common approach involves [1,3]-cycloaddition or transition metal-catalyzed reactions. For example, lithium-mediated coupling of trimethylsilylacetylene with donor-acceptor cyclopropanes (e.g., using selenoketenes) has been reported to yield functionalized cyclopropanes . Key factors include:
- Temperature : Reactions typically proceed at 25°C to avoid decomposition.
- Catalysts : Lewis acids (e.g., BF₃·OEt₂) enhance reactivity by stabilizing intermediates.
- Solvent : THF or DCM is preferred for solubility and inertness.
Yield optimization requires precise stoichiometry of acetylene and cyclopropane precursors.
Q. How does the trimethylsilyl group affect the compound’s stability and reactivity compared to other substituents?
- Methodological Answer : The trimethylsilyl (TMS) group acts as a stabilizing moiety:
- Steric Protection : Bulky TMS reduces undesired side reactions (e.g., dimerization) .
- Electronic Effects : The σ-donating nature of TMS lowers ring strain in the cyclopropane, enhancing thermal stability compared to ethynyl or hydroxyl derivatives .
Comparative studies with ethyl or hydroxyl substituents show reduced reactivity in nucleophilic additions due to TMS’s electron-withdrawing effects .
Advanced Research Questions
Q. What computational methods are used to predict reaction pathways involving this compound, and how do substituents affect energy barriers?
- Methodological Answer : Density Functional Theory (DFT) studies reveal substituent-dependent energy barriers. For example:
- Ring-Opening Reactions : The energy barrier for bi-activated cyclopropanes (e.g., TMS + electron-withdrawing groups) is ~37–41 kcal/mol, significantly lower than mono-activated analogs due to enhanced polarization .
- Substituent Effects : Electron-donating groups (e.g., methyl) increase transition state stability, while electron-withdrawing groups (e.g., Cl) raise energy barriers .
Computational workflows (e.g., Gaussian 16) optimize geometries at the B3LYP/6-31G(d) level to model reaction coordinates .
Q. How is the compound utilized in designing conformationally constrained peptides, and what structural insights have been gained?
- Methodological Answer : The cyclopropane ring serves as a rigid scaffold in δ-peptide foldamers. Key findings include:
- Helix Stabilization : Even tetrameric δ-peptides with cyclopropane backbones form stable helices (confirmed via X-ray crystallography) .
- Torsion Angle Control : The cyclopropane’s planar geometry enforces backbone angles (φ = −60°, ψ = −30°) critical for helical conformation .
NMR and MD simulations validate structural consistency across solution, crystal, and computational models .
Q. How do spectroscopic techniques (NMR, X-ray) resolve structural ambiguities in derivatives of this compound?
- Methodological Answer :
- NMR : ¹H-¹³C HSQC identifies coupling between cyclopropane protons and the TMS group. For example, upfield shifts (~0.5–1.0 ppm) in ¹H NMR confirm TMS shielding effects .
- X-ray Crystallography : High-resolution structures (≤1.0 Å) reveal bond lengths (C-C: 1.51 Å in cyclopropane) and dihedral angles, distinguishing regioisomers .
Q. What strategies address contradictions in reported reactivity data across different studies?
- Methodological Answer : Discrepancies in reactivity (e.g., ring-opening vs. cycloaddition) are resolved by:
- Reaction Condition Screening : Systematic variation of catalysts (e.g., Pd vs. Rh) and solvents (polar vs. nonpolar) .
- Kinetic Isotope Effects (KIE) : Deuterium labeling distinguishes concerted vs. stepwise mechanisms .
- Cross-Study Validation : Reproducing results under standardized conditions (e.g., NIST-recommended protocols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
